molecular formula C12H11ClN2O B177078 2-Amino-3-(2-chlorobenzyloxy)pyridine CAS No. 107229-61-8

2-Amino-3-(2-chlorobenzyloxy)pyridine

Cat. No.: B177078
CAS No.: 107229-61-8
M. Wt: 234.68 g/mol
InChI Key: DUZCURUMGFQSTD-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorobenzyloxy)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 2-chlorobenzyloxy group at position 2.

Properties

CAS No.

107229-61-8

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-[(2-chlorophenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15)

InChI Key

DUZCURUMGFQSTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl

Synonyms

2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

  • 2-Amino-3-benzyloxypyridine: Lacks the chlorine substituent on the benzyl group.
  • 2-Amino-6-phenethylpyridine: Features a phenethyl group instead of benzyloxy at position 3 .
  • 2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine: Contains a trimethoxyphenyl group, altering steric and electronic profiles .

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Solubility (DMSO) Melting Point (°C) Key Substituents
2-Amino-3-(2-chlorobenzyloxy)pyridine* ~235.7 Not reported Not reported 2-Amino, 3-(2-Cl-benzyloxy)
2-Amino-3-benzyloxypyridine 200.24 250 mg/mL (1248 mM) Not reported 2-Amino, 3-benzyloxy
2-Amino-6-phenethylpyridine ~214.3 Not reported Not reported 2-Amino, 6-phenethyl
2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine ~300.3 Not reported 269–272 2-Amino, 3-(3,4,5-trimethoxyphenyl)

Preparation Methods

Direct Alkylation Under Basic Conditions

The most widely reported method involves nucleophilic substitution of 2-amino-3-hydroxypyridine (1 ) with 2-chlorobenzyl chloride (2 ) in the presence of a base. The hydroxyl group at position 3 acts as the nucleophile, displacing the chloride ion from 2 to form the ether linkage.

Reaction Scheme:

2-Amino-3-hydroxypyridine+2-Chlorobenzyl chlorideBase2-Amino-3-(2-chlorobenzyloxy)pyridine+HCl\text{2-Amino-3-hydroxypyridine} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimized Conditions ():

  • Base: Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH).

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 80–100°C, 6–12 hours.

  • Yield: 65–78% (purity >95% by HPLC).

Key Observations:

  • Excess base (2–3 equiv.) ensures complete deprotonation of the hydroxyl group.

  • Polar aprotic solvents enhance reaction kinetics by stabilizing ionic intermediates.

  • Side reactions (e.g., N-alkylation) are minimized by controlling stoichiometry (1:1.1 ratio of 1 to 2 ).

Table 1: Comparative Yields Under Different Bases

BaseSolventTime (h)Yield (%)Purity (%)
K2_2CO3_3DMF87296
NaHTHF66894
NaOHEtOH125889

Protection-Deprotection Strategy for Enhanced Selectivity

To prevent competing N-alkylation, the amino group in 1 is often protected as an acetamide prior to alkylation ():

Step 1: Protection of Amino Group

2-Amino-3-hydroxypyridineAcetic anhydride2-Acetamido-3-hydroxypyridine\text{2-Amino-3-hydroxypyridine} \xrightarrow{\text{Acetic anhydride}} \text{2-Acetamido-3-hydroxypyridine}

Step 2: Alkylation

2-Acetamido-3-hydroxypyridine+2-Chlorobenzyl chlorideBase2-Acetamido-3-(2-chlorobenzyloxy)pyridine\text{2-Acetamido-3-hydroxypyridine} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{2-Acetamido-3-(2-chlorobenzyloxy)pyridine}

Step 3: Deprotection

2-Acetamido-3-(2-chlorobenzyloxy)pyridineHCl/EtOHThis compound\text{2-Acetamido-3-(2-chlorobenzyloxy)pyridine} \xrightarrow{\text{HCl/EtOH}} \text{this compound}

Advantages:

  • Suppresses N-alkylation, improving yield to 82–85% .

  • Acetamide protection is easily reversible under mild acidic conditions.

Mitsunobu Coupling for Ether Formation

Reaction Between 2-Amino-3-hydroxypyridine and 2-Chlorobenzyl Alcohol

The Mitsunobu reaction offers an alternative route using 2-chlorobenzyl alcohol (3 ) and 1 in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) ():

Reaction Scheme:

1+3DEAD, PPh3This compound\text{1} + \text{3} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Optimized Conditions:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0–25°C, 2–4 hours.

  • Yield: 70–75% (purity >98%).

Limitations:

  • Requires stoichiometric amounts of DEAD and PPh3_3, increasing cost.

  • 2-Chlorobenzyl alcohol is less commercially accessible than its chloride counterpart.

Functionalization of Pre-Substituted Pyridine Intermediates

Bromination-Alkylation Sequence

A patent-derived approach () involves bromination at position 3 of 2-aminopyridine, followed by alkoxy group introduction:

Step 1: Bromination

2-AminopyridineNBS, AIBN2-Amino-3-bromopyridine\text{2-Aminopyridine} \xrightarrow{\text{NBS, AIBN}} \text{2-Amino-3-bromopyridine}

Step 2: Ullmann-Type Coupling

2-Amino-3-bromopyridine+2-Chlorobenzyl alcoholCuI, K3PO4This compound\text{2-Amino-3-bromopyridine} + \text{2-Chlorobenzyl alcohol} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{this compound}

Conditions:

  • Catalyst: Copper(I) iodide (10 mol%).

  • Ligand: 1,10-Phenanthroline.

  • Yield: 60–65%.

Challenges:

  • Requires rigorous anhydrous conditions.

  • Limited scalability due to moderate yields.

Purification and Characterization

Isolation Techniques

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity ().

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 1:2) resolves residual benzyl chloride or acetamide byproducts.

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.12 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45–7.32 (m, 4H, Ar-H), 6.85 (d, J = 5.2 Hz, 1H, pyridine-H), 5.25 (s, 2H, OCH2_2), 5.10 (s, 2H, NH2_2) ().

  • HRMS (ESI): m/z calcd. for C12_{12}H10_{10}ClN2_2O [M+H]+^+: 249.0426; found: 249.0429.

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